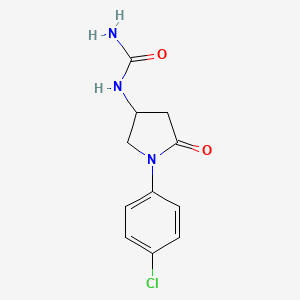

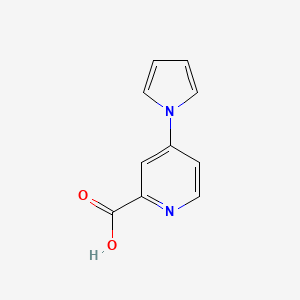

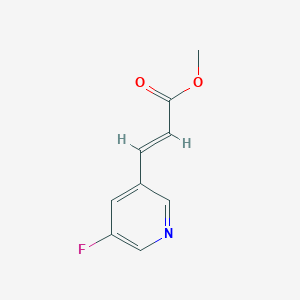

![molecular formula C18H11Cl3N4O B2867564 1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852441-52-2](/img/structure/B2867564.png)

1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of imidazothiazole . It has been used in the activation of mouse constitutive androstane receptor (CAR) and human CAR . It has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C19H12N3OCl3S . It has a molecular weight of 436.74 .Physical And Chemical Properties Analysis

The compound is a solid with a solubility of 28 mg/mL in DMSO and is insoluble in water . It should be stored in a desiccated condition at -20°C .Scientific Research Applications

Antimicrobial and Anticancer Activity

A study by Hafez et al. (2016) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated them for antimicrobial and anticancer activities. Some compounds, including those structurally related to 1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibited higher anticancer activity than the reference drug, doxorubicin, and good to excellent antimicrobial activity [Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S. (2016)].

Adenosine Receptor Affinity

Research by Harden et al. (1991) on pyrazolo[3,4-d]pyrimidines, including analogues of 1-methylisoguanosine, revealed these compounds exhibit A1 adenosine receptor affinity. Compounds with a 3-chlorophenyl group, similar to the one , showed significant activity [Harden, F., Quinn, R., & Scammells, P. (1991)].

Ecofriendly Energy Source in Chemical Synthesis

Al-Zaydi (2009) utilized microwave irradiation, an ecofriendly energy source, for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. This approach included reactants structurally related to the compound , suggesting potential for ecofriendly synthesis methods [Al‐Zaydi, K. (2009)].

Design and Synthesis for Antitumor Applications

A study by Kandeel et al. (2012) involved the synthesis of pyrazolo[3,4-d]pyrimidines, with some compounds showing potent antitumor activity on various cell lines. This study implies the potential of derivatives of the compound for antitumor applications [Kandeel, M., Mohamed, L. W., Abd El Hamid, M. K., & Negmeldin, A. T. (2012)].

Antimicrobial Study of Heterocyclics

Reddy et al. (2010) synthesized linked heterocyclic compounds containing pyrazole-pyrimidine, showing good inhibitory activity against various microbes. This research highlights the antimicrobial potential of compounds related to the compound of interest [Reddy, C. S., Devi, M. V., Sunitha, M., & Nagaraj, A. (2010)].

Mechanism of Action

properties

IUPAC Name |

1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3N4O/c19-12-2-4-13(5-3-12)25-17-14(8-23-25)18(26)24(10-22-17)9-11-1-6-15(20)16(21)7-11/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARGDUSBGBFHLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

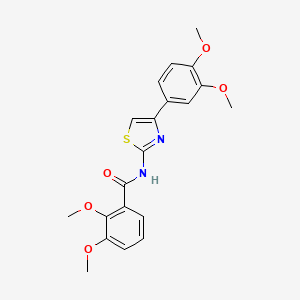

![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)

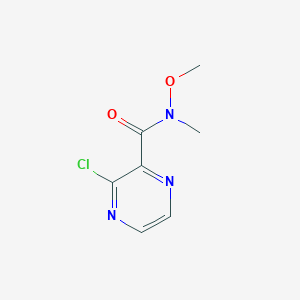

![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)

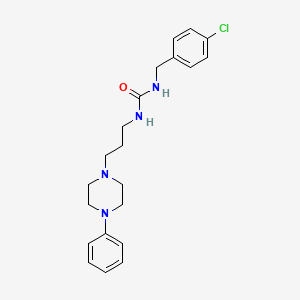

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2867496.png)

![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)